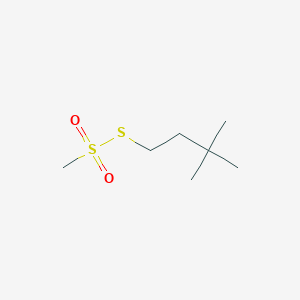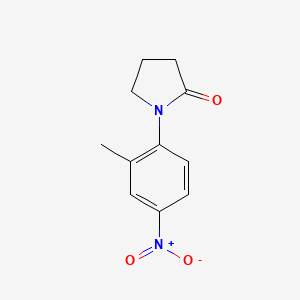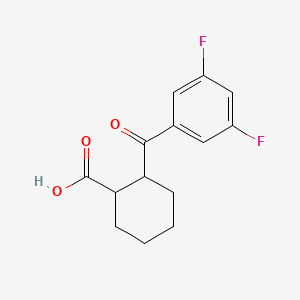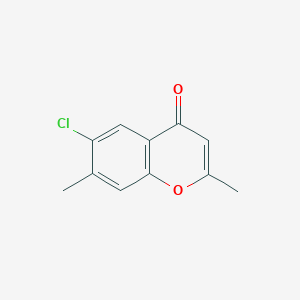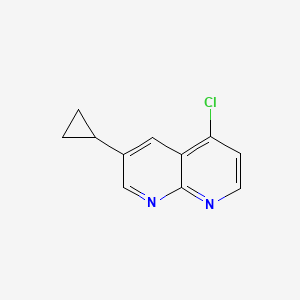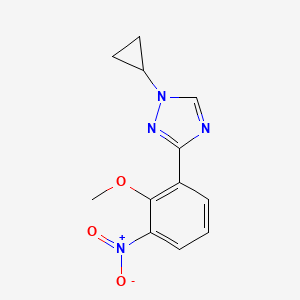
1-Cyclopropyl-3-(2-methoxy-3-nitrophenyl)-1H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclopropyl-3-(2-methoxy-3-nitrophenyl)-1H-1,2,4-triazole is a heterocyclic compound that contains a triazole ring substituted with a cyclopropyl group and a 2-methoxy-3-nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclopropyl-3-(2-methoxy-3-nitrophenyl)-1H-1,2,4-triazole typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.
Substitution with the 2-Methoxy-3-Nitrophenyl Group: This step involves a nucleophilic aromatic substitution reaction where the triazole ring is reacted with a 2-methoxy-3-nitrobenzene derivative under suitable conditions, such as the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and employing cost-effective reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions
1-Cyclopropyl-3-(2-methoxy-3-nitrophenyl)-1H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or catalytic hydrogenation, resulting in the reduction of the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol or catalytic hydrogenation using palladium on carbon.
Substitution: Sodium methoxide in methanol for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
1-Cyclopropyl-3-(2-methoxy-3-nitrophenyl)-1H-1,2,4-triazole has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Materials Science: It is explored for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Chemical Biology: The compound is used as a probe to study biological pathways and enzyme functions.
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-3-(2-methoxy-3-nitrophenyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The pathways involved may include inhibition of DNA synthesis, disruption of cell membrane integrity, or interference with signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
1-Cyclopropyl-3-(2-methoxyphenyl)-1H-1,2,4-triazole: Lacks the nitro group, which may result in different biological activity.
1-Cyclopropyl-3-(3-nitrophenyl)-1H-1,2,4-triazole: Lacks the methoxy group, which may affect its solubility and reactivity.
1-Cyclopropyl-3-(2-methoxy-4-nitrophenyl)-1H-1,2,4-triazole: The position of the nitro group is different, potentially leading to variations in its chemical and biological properties.
Uniqueness
1-Cyclopropyl-3-(2-methoxy-3-nitrophenyl)-1H-1,2,4-triazole is unique due to the specific arrangement of its substituents, which can influence its reactivity, solubility, and interaction with biological targets. The presence of both the methoxy and nitro groups in specific positions on the phenyl ring can result in distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C12H12N4O3 |
|---|---|
Molecular Weight |
260.25 g/mol |
IUPAC Name |
1-cyclopropyl-3-(2-methoxy-3-nitrophenyl)-1,2,4-triazole |
InChI |
InChI=1S/C12H12N4O3/c1-19-11-9(3-2-4-10(11)16(17)18)12-13-7-15(14-12)8-5-6-8/h2-4,7-8H,5-6H2,1H3 |
InChI Key |
RDTOWBQBOFWENW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC=C1[N+](=O)[O-])C2=NN(C=N2)C3CC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


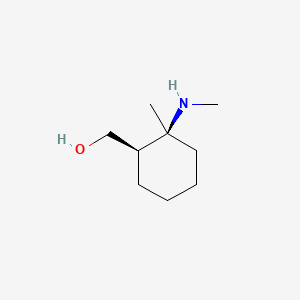
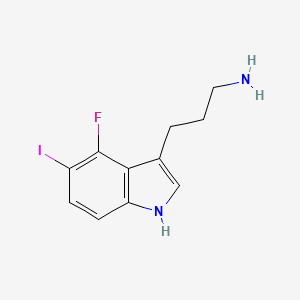
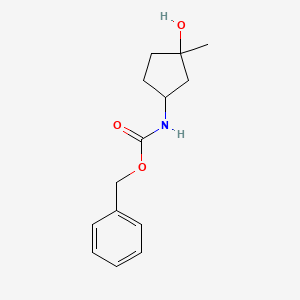
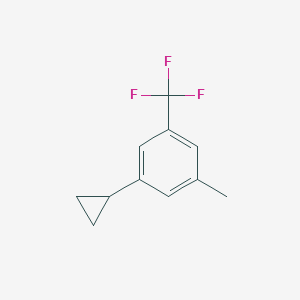
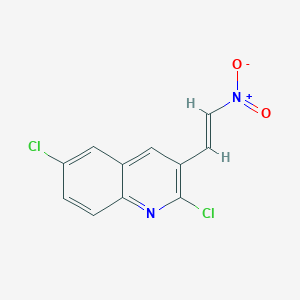
![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-((4-fluorophenyl)thio)acetamide](/img/structure/B15338281.png)


![5-[4-(1-Imidazolyl)phenyl]isoxazole-3-carboxylic Acid](/img/structure/B15338301.png)
